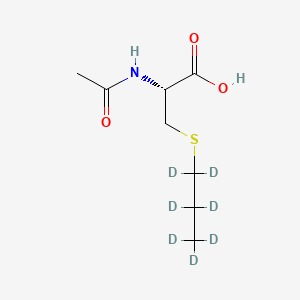

N-Acetyl-S-propyl-L-cysteine-d7

Description

Significance of Stable Isotope-Labeled Analogs in Advanced Chemical Biology and Toxicology Research

Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools in modern biomedical research. nih.govyoutube.comtocris.com Unlike radioactive isotopes, they are non-radioactive and safe for use in human studies, making them ideal for long-term metabolic investigations. youtube.comtocris.com

The key advantage of using stable isotope-labeled analogs lies in their ability to be distinguished from their endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This distinction allows for precise tracking and quantification of molecules within complex biological systems. In toxicology, these labeled compounds help researchers understand the disposition of drugs and their potential for target organ toxicity. nih.gov The strategic placement of a deuterium atom, for instance, can alter the metabolic pathway of a drug molecule, potentially mitigating toxicity. nih.gov

Furthermore, stable isotope labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By introducing a labeled compound, researchers can trace its journey through the body, identify its metabolites, and elucidate complex metabolic pathways. nih.govyoutube.com This information is critical for drug development and for understanding the mechanisms of toxicity. nih.govamerigoscientific.com

Foundational Role of N-Acetyl-S-(propyl-L-cysteine) in Metabolite Characterization and Mercapturic Acid Formation

N-Acetyl-S-(propyl-L-cysteine), also known as propylmercapturic acid, is a metabolite of the industrial solvent 1-bromopropane (B46711). sielc.comscbt.com Its presence in urine serves as a biomarker for exposure to this compound. sielc.comoup.com The formation of N-Acetyl-S-(propyl-L-cysteine) is a key step in the mercapturic acid pathway, a major detoxification route for a wide range of electrophilic compounds. nih.govtandfonline.com

The mercapturic acid pathway involves the initial conjugation of the electrophilic compound with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.com This initial step is considered a detoxification process as it prevents the reactive electrophile from interacting with critical cellular components like proteins and DNA. researchgate.net The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form a cysteine conjugate. nih.govtandfonline.com Finally, the cysteine conjugate is N-acetylated by cysteine S-conjugate N-acetyltransferase to yield the corresponding mercapturic acid, which is then excreted in the urine. nih.govtandfonline.com The final N-acetylation step increases the polarity and water solubility of the metabolite, facilitating its elimination from the body. researchgate.net

Integration of N-Acetyl-S-(propyl-d7)-L-cysteine within the Mercapturic Acid Pathway Research Paradigm

N-Acetyl-S-(propyl-d7)-L-cysteine is utilized as an internal standard in methods developed for the simultaneous analysis of multiple volatile organic compound (VOC) metabolites in urine, including N-Acetyl-S-(propyl-L-cysteine). cdc.govnih.gov These analytical methods, often employing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are crucial for assessing human exposure to a variety of environmental and occupational chemicals. cdc.govnih.gov

The use of a stable isotope-labeled internal standard like N-Acetyl-S-(propyl-d7)-L-cysteine is essential for accurate quantification. tocris.com It compensates for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. tocris.com By adding a known amount of the labeled standard to each sample, researchers can normalize the signal of the unlabeled analyte, thereby ensuring the reliability of the quantitative results. This approach is fundamental to large-scale biomonitoring studies that aim to understand the extent of human exposure to various chemicals and the associated health risks. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i1D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKBYBSKZWNMI-DPYIPTSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Isotopic Incorporation Strategies

Methodological Approaches for Deuterium (B1214612) Labeling of Propyl Moieties

The foundational step in synthesizing N-Acetyl-S-(propyl-d7)-L-cysteine is the preparation of a propyl group fully labeled with deuterium. This typically involves using a deuterated starting material or employing specific catalytic reactions to exchange hydrogen for deuterium.

A common strategy involves the use of deuterated reagents in classical organic synthesis. For instance, a deuterated Grignard reagent, such as hepta-deuterated propylmagnesium bromide (CH₃CD₂CD₂MgBr), can be synthesized and used to introduce the d7-propyl group. Another approach is the reduction of a suitable precursor with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). mdpi.com

Catalytic H-D exchange reactions offer an efficient and selective alternative. mdpi.com One such method utilizes a Palladium on carbon (Pd/C) catalyst in the presence of aluminum and deuterium oxide (D₂O). In this system, deuterium gas (D₂) is generated in situ from the reaction between aluminum and D₂O, which then facilitates the H-D exchange on the organic substrate, catalyzed by palladium. mdpi.com This method is valued for its high selectivity and the use of readily available and safer deuterium sources compared to high-pressure D₂ gas. mdpi.com

The choice of method often depends on the desired position of the deuterium labels. For N-Acetyl-S-(propyl-d7)-L-cysteine, all seven hydrogens on the propyl group are replaced with deuterium. This can be achieved by starting with a fully deuterated precursor, such as d7-propanol or a d7-propyl halide, which is then used in subsequent conjugation steps.

| Method | Deuterium Source | Description | Key Features |

| Grignard Reaction | Deuterated Alkyl Halide (e.g., CD₃CD₂CD₂Br) | Reaction of a deuterated propyl halide with magnesium to form a Grignard reagent, which can then be used in further synthesis. pearson.com | Provides a reactive nucleophilic d7-propyl source. |

| Metal Hydride Reduction | Lithium Aluminum Deuteride (LiAlD₄) | Reduction of a propanoyl derivative (e.g., an ester or acid chloride) with LiAlD₄ to yield d7-propanol. mdpi.com | Powerful reducing agent for creating deuterated alcohols. |

| Catalytic H-D Exchange | Deuterium Oxide (D₂O) | In situ generation of D₂ gas using a metal like aluminum, followed by a Pd/C-catalyzed exchange of all H atoms on the propyl chain for D atoms. mdpi.com | High selectivity, environmentally benign, avoids handling D₂ gas directly. |

This table provides an interactive overview of common methods for deuterium labeling of propyl moieties.

Synthetic Routes to N-Acetyl-S-(propyl-d7)-L-cysteine Precursors

Once a deuterated propyl source, such as 1-bromopropane-d7 (B1290747) or 1-iodopropane-d7, is obtained, the next stage is its conjugation to a cysteine derivative. The key precursors are L-cysteine and acetic anhydride (B1165640) or a more reactive acetylating agent.

A straightforward route involves the direct S-alkylation of L-cysteine with the deuterated propyl halide, followed by N-acetylation. However, a more common and controlled approach is to first synthesize N-acetyl-L-cysteine (NAC) and then conjugate the deuterated propyl group. mdpi.com

The synthesis of NAC can be achieved with high yields through a single-batch process. One effective method involves the acylation of L-cysteine using N-acetyl-1H-benzotriazole as an efficient acetylating agent. mdpi.com This reaction proceeds by forming a peptide bond with the amino group of L-cysteine. mdpi.com The resulting NAC is then purified, typically through recrystallization. mdpi.com

With N-acetyl-L-cysteine prepared, the final conjugation step is the S-alkylation with the deuterated propyl halide (e.g., 1-bromopropane-d7). This reaction is typically a nucleophilic substitution where the thiolate anion of NAC attacks the electrophilic carbon of the deuterated propyl halide, forming the stable thioether bond and yielding the final product, N-Acetyl-S-(propyl-d7)-L-cysteine. hyphadiscovery.com This reaction is often carried out in a weakly basic solution to facilitate the deprotonation of the thiol group, making it a more potent nucleophile. hyphadiscovery.com

| Precursor | Synthetic Role | Typical Synthesis Method |

| 1-Bromopropane-d7 | Deuterated Alkylating Agent | Synthesized from d7-propanol via reaction with a brominating agent like PBr₃. |

| N-Acetyl-L-cysteine (NAC) | Thiol-containing Substrate | Acetylation of L-cysteine using acetic anhydride or N-acetyl-1H-benzotriazole. mdpi.com |

| L-cysteine | Starting Amino Acid | Commercially available or produced via fermentation. |

This interactive table outlines the key precursors and their roles in the synthesis of N-Acetyl-S-(propyl-d7)-L-cysteine.

Optimization of Stereoselective Synthesis for Deuterated Cysteine Conjugates

Maintaining the L-stereochemistry of the cysteine moiety is critical for the synthesized material to be a valid research tool, as biological systems are highly stereospecific. The chirality of the α-carbon of cysteine must be preserved throughout the synthesis.

Several strategies ensure stereoselectivity:

Starting with the Correct Enantiomer: The synthesis begins with L-cysteine, ensuring the correct stereocenter is present from the outset. mdpi.com

Mild Reaction Conditions: The N-acetylation and S-alkylation steps are typically performed under mild conditions (e.g., room temperature, controlled pH) to prevent racemization of the chiral center. mdpi.com

Enzymatic Methods: For certain deuterated amino acids, biocatalytic approaches using enzymes like PLP-dependent Mannich cyclase (LolT) can achieve α-deuteration with exquisite site- and stereoselectivity. nih.gov While this specific enzyme is for α-deuteration, the principle of using enzymes to ensure stereochemical fidelity is a powerful tool in synthetic chemistry. nih.gov

Chiral Auxiliaries: In more complex syntheses of amino acid derivatives, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions, although this is often unnecessary for the direct S-alkylation of a pre-existing chiral amino acid like L-cysteine. researchgate.net

For the synthesis of N-Acetyl-S-(propyl-d7)-L-cysteine, the primary focus is on preventing the racemization of the L-cysteine-derived chiral center during the N-acetylation and subsequent S-alkylation steps. The reaction of the cysteine thiol group does not directly involve the chiral α-carbon, making the retention of stereochemistry relatively straightforward under appropriate conditions.

Analytical Verification and Purity Assessment Techniques for Labeled Research Materials

After synthesis, the final product must be rigorously analyzed to confirm its chemical identity, chemical purity, and isotopic enrichment. A combination of analytical techniques is employed for comprehensive verification. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. mdpi.com It separates the target compound from any unreacted starting materials, by-products, or other impurities. By comparing the retention time to a non-labeled reference standard, initial identification can also be made.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is essential for verifying the mass of the molecule and determining the isotopic purity. rsc.org By analyzing the mass-to-charge ratio (m/z), one can confirm the incorporation of the seven deuterium atoms. The isotopic distribution pattern is analyzed to calculate the percentage of isotopic enrichment, ensuring that the desired d7-labeled compound is the predominant species. nih.govalmacgroup.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the molecule, such as the amide, carboxylic acid, and thioether linkages, further confirming the successful synthesis of the target structure. mdpi.com

| Technique | Purpose | Information Obtained |

| HPLC | Chemical Purity Assessment | Purity percentage, separation from impurities. mdpi.com |

| HR-MS | Isotopic Enrichment & Mass Verification | Molecular weight confirmation, isotopic distribution, % deuteration. rsc.orgnih.gov |

| NMR Spectroscopy | Structural Elucidation & Deuteration Confirmation | Confirmation of chemical structure, verification of deuterium incorporation at specific sites. rsc.orgmdpi.com |

| FT-IR Spectroscopy | Functional Group Identification | Presence of key bonds (C=O, N-H, S-C). mdpi.com |

This interactive table summarizes the analytical techniques used to verify the quality of synthesized N-Acetyl-S-(propyl-d7)-L-cysteine.

Advanced Analytical Methodologies Employing N Acetyl S Propyl D7 L Cysteine

Quantitative Mass Spectrometry for Trace Analysis in Complex Biological Systems

Quantitative mass spectrometry has become an indispensable technique for the trace analysis of biomarkers in complex biological systems. The inherent selectivity and sensitivity of mass spectrometry, especially when coupled with chromatographic separation, allow for the detection and quantification of compounds at very low concentrations. In this context, N-Acetyl-S-(propyl-d7)-L-cysteine plays a pivotal role as an internal standard, enabling robust and reliable analytical methods.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. nih.gov This method relies on the addition of a known amount of an isotopically labeled version of the analyte, in this case, N-Acetyl-S-(propyl-d7)-L-cysteine, to the sample at the beginning of the analytical process. medchemexpress.com Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov

By measuring the ratio of the non-labeled analyte to the labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy, effectively correcting for variations in sample recovery. nih.gov This approach is particularly valuable for complex matrices like urine, where interferences and sample-to-sample variability can be significant. nih.gov

A study on the quantification of N-acetyl-S-(n-propyl)-l-cysteine in human urine successfully employed N-Acetyl-S-(propyl-d7)-L-cysteine as an internal standard in an IDMS approach. nih.gov This method demonstrated excellent recovery rates, ranging from 96% to 103%, with relative standard deviations of 6.4% or less across various fortified levels. nih.gov The limit of detection for this procedure was approximately 0.01 µg/mL of AcPrCys in urine, highlighting the sensitivity of the technique. nih.gov

In high-resolution mass spectrometry (HRMS), the ability to measure mass with high accuracy allows for the confident identification and quantification of analytes even in the presence of co-eluting interferences. When N-Acetyl-S-(propyl-d7)-L-cysteine is used as an internal standard in HRMS methods, it further enhances the reliability of quantification. nih.govsielc.com The distinct mass difference between the analyte and the deuterated standard allows for their unambiguous detection and measurement.

The use of N-Acetyl-S-(propyl-d7)-L-cysteine as an internal standard is crucial for correcting for any matrix effects and variations in instrument response, which are inherent challenges in the analysis of biological samples. nih.gov This ensures that the quantitative data is both accurate and precise, a critical requirement for clinical and toxicological research.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that offer enhanced sensitivity and specificity for the quantification of specific analytes. wikipedia.orgcreative-proteomics.comproteomics.com.au In a SIM experiment, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. nih.gov For the analysis of AcPrCys and its deuterated analog, a SIM method was developed using electrospray ionization (ESI) in the negative ion mode, monitoring for m/z 204 for AcPrCys and m/z 211 for N-Acetyl-S-(propyl-d7)-L-cysteine. nih.gov

MRM, a technique typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity by monitoring a specific fragmentation reaction for each analyte. wikipedia.orgcreative-proteomics.comproteomics.com.au This involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. creative-proteomics.com The specificity of this "transition" from precursor to product ion significantly reduces background noise and improves the signal-to-noise ratio, allowing for the detection of very low levels of the target compound. creative-proteomics.com While a specific MRM method for N-Acetyl-S-(propyl-d7)-L-cysteine was not detailed in the provided context, the principles of MRM are widely applied in biomarker quantification and would be a logical extension for highly sensitive and specific analysis. springernature.com

| Parameter | Value | Reference |

| Analyte | N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys) | nih.gov |

| Internal Standard | N-Acetyl-S-(propyl-d7)-L-cysteine | nih.gov |

| Mass Spectrometry Mode | Electrospray Ionization (ESI), Negative Ion | nih.gov |

| SIM Ion (AcPrCys) | m/z 204 | nih.gov |

| SIM Ion (Internal Standard) | m/z 211 | nih.gov |

| Recovery | 96 - 103% | nih.gov |

| Relative Standard Deviation | ≤ 6.4% | nih.gov |

| Limit of Detection (LOD) | ~0.01 µg/mL in urine | nih.gov |

Chromatographic Separation Techniques for Deuterated Mercapturic Acids

Chromatographic separation is a critical preceding step to mass spectrometric analysis, ensuring that the analyte of interest is separated from other components in the sample that could interfere with its detection and quantification. For deuterated mercapturic acids like N-Acetyl-S-(propyl-d7)-L-cysteine and its non-deuterated counterpart, High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. sielc.comproteomics.com.auspringernature.comcdnisotopes.comlcms.cz

The development and validation of a robust HPLC method are essential for the reliable quantification of AcPrCys using its deuterated internal standard. A key aspect of method development is the choice of the stationary phase (the column) and the mobile phase (the solvent system). For the separation of AcPrCys and N-Acetyl-S-(propyl-d7)-L-cysteine, a reversed-phase HPLC approach is typically used. nih.govinsights.bio

In one validated method, an Aqua 3 µm C18 300A column was used. nih.gov The C18 stationary phase is nonpolar, and a polar mobile phase is used to elute the compounds. The specific mobile phase composition and gradient are optimized to achieve good separation between the analyte, the internal standard, and any potential interferences from the biological matrix. insights.bio

Method validation ensures that the analytical method is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). insights.bio A study demonstrated good linearity for a similar compound, N-acetyl-L-cysteine, with a correlation coefficient (R) of 1.00. insights.bio The validated method for AcPrCys showed excellent accuracy and precision, as evidenced by the high recovery and low relative standard deviation. nih.gov

| Parameter | Description | Reference |

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | Aqua 3 µm C18 300A | nih.gov |

| Internal Standard | N-Acetyl-S-(propyl-d7)-L-cysteine | nih.gov |

Biological samples such as urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis of the target analyte. researchgate.netchromatographyonline.com Therefore, a sample preparation step is crucial to clean up the sample and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govlgcstandards.com

For the analysis of AcPrCys in urine, an SPE protocol using a C18 sorbent has been developed. nih.gov The C18 sorbent is nonpolar and retains the relatively nonpolar AcPrCys and its deuterated internal standard from the aqueous urine sample. nih.gov The protocol involves the following steps:

Conditioning the SPE column: The C18 column is preconditioned to activate the stationary phase. nih.gov

Loading the sample: The urine sample, spiked with N-Acetyl-S-(propyl-d7)-L-cysteine, is loaded onto the column. nih.gov

Washing: The column is washed with a solution, such as a 40% methanol/60% water mixture, to remove polar interferences while retaining the analyte and internal standard. nih.gov

Elution: The analyte and internal standard are eluted from the column using a stronger, less polar solvent like acetone. nih.gov

| Step | Description | Reference |

| SPE Sorbent | C18 | nih.gov |

| Sample Loading | Urine sample with internal standard | nih.gov |

| Wash Solution | 40% methanol/60% water | nih.gov |

| Elution Solvent | Acetone | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to confirm the structural integrity and determine the isotopic enrichment of deuterated compounds like N-Acetyl-S-(propyl-d7)-L-cysteine. rsc.orgrsc.org This method provides detailed information about the positions of the deuterium (B1214612) labels and the relative percentage of isotopic purity. rsc.orgrsc.org Both Proton (¹H) and Deuterium (²H) NMR can be employed for this purpose.

For highly deuterated compounds, conventional ¹H NMR analysis can be limited due to the low intensity of residual proton signals. sigmaaldrich.com In such cases, ²H NMR becomes a valuable alternative. sigmaaldrich.comwikipedia.org The chemical shifts in ¹H and ²H NMR are very similar for a given molecule and its deuterated isotopomer because their local chemical environments are nearly identical. sigmaaldrich.com This allows for straightforward spectral interpretation. A key advantage of ²H NMR is that it produces a clean spectrum where only the deuterated positions are observed, making it easier to identify and quantify the deuterium incorporation. sigmaaldrich.comwikipedia.org

For instance, in the synthesis of related deuterated compounds, ¹H NMR has been used to identify the specific locations of deuterium incorporation. nih.gov The disappearance or significant reduction of a signal in the ¹H NMR spectrum compared to the non-deuterated standard confirms the substitution of a proton with a deuteron. sigmaaldrich.com Conversely, the appearance of a strong signal in the ²H NMR spectrum at a specific chemical shift verifies the presence and location of the deuterium label. wikipedia.org

A study on the synthesis of N-acetyl-S-(heptadeuteriopropyl)cysteine (d7-AcPrCys) utilized Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the isotopic labeling. oup.com The mass spectrum of the deuterated compound showed a molecular ion peak consistent with the incorporation of seven deuterium atoms. oup.com While this study focused on MS, NMR would provide complementary information on the precise location of these deuterium atoms on the propyl group.

The following table provides hypothetical ¹H NMR data for N-Acetyl-L-cysteine and the expected changes upon deuteration of the propyl group to form N-Acetyl-S-(propyl-d7)-L-cysteine, based on known spectra of similar compounds. nih.govchemicalbook.comopensciencepublications.comopensciencepublications.com

Table 1: Comparison of Hypothetical ¹H NMR Chemical Shifts

| Proton Assignment | N-Acetyl-S-propyl-L-cysteine (ppm) | N-Acetyl-S-(propyl-d7)-L-cysteine (ppm) | Expected Observation |

| Acetyl (CH₃) | ~2.0 | ~2.0 | No significant change |

| Cysteine α-CH | ~4.5 | ~4.5 | No significant change |

| Cysteine β-CH₂ | ~3.0 | ~3.0 | No significant change |

| S-Propyl γ-CH₃ | ~1.0 | Signal absent or significantly reduced | Disappearance of triplet |

| S-Propyl β-CH₂ | ~1.6 | Signal absent or significantly reduced | Disappearance of sextet |

| S-Propyl α-CH₂ | ~2.5 | Signal absent or significantly reduced | Disappearance of triplet |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Method Validation Parameters for Research Robustness and Reproducibility

To ensure the reliability and consistency of analytical methods employing N-Acetyl-S-(propyl-d7)-L-cysteine as an internal standard, a thorough validation process is essential. ijper.orgcore.ac.uk Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The key parameters for validation, as often stipulated by guidelines from the International Council for Harmonisation (ICH), include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijper.orgjrespharm.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ajpp.in For methods quantifying a substance using N-Acetyl-S-(propyl-d7)-L-cysteine as an internal standard, the linearity of the response ratio (analyte peak area / internal standard peak area) versus the analyte concentration is determined. nih.gov A high correlation coefficient (R²), typically close to 1.00, indicates good linearity. researchgate.netinsights.bio

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ajpp.in It is often evaluated by analyzing samples with known concentrations (spiked samples) and expressing the results as a percentage of recovery. jrespharm.comnih.gov High recovery percentages, typically within 98-102%, indicate a high degree of accuracy. jrespharm.comnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). insights.bio A low RSD value, typically less than 2%, is desirable. ajpp.in

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpp.ininsights.bio In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and the internal standard. ajpp.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. insights.bio The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. insights.bio These parameters are crucial for determining the sensitivity of the method. jrespharm.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. insights.bio Variations may include changes in mobile phase composition, pH, flow rate, and column temperature. core.ac.ukinsights.bio

The following table summarizes typical validation parameters for HPLC methods developed for the analysis of N-Acetyl-L-cysteine and its related substances, which are analogous to the validation that would be required for a method using its deuterated counterpart.

Table 2: Representative Method Validation Parameters for N-Acetyl-L-cysteine Analysis

| Parameter | Typical Acceptance Criteria | Example Finding | Reference |

| Linearity (R²) | ≥ 0.999 | 0.9999 | ajpp.in |

| Accuracy (% Recovery) | 98.0 - 102.0% | 101.6% | ajpp.in |

| Precision (% RSD) | ≤ 2.0% | < 2.0% | ajpp.in |

| LOD | Signal-to-Noise ratio of 3:1 | 0.04 µg/mL | jrespharm.com |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.18 mg/ml | insights.bio |

| Robustness | %RSD ≤ 2.0% | %RSD of robustness was calculated and found to be within limits. | insights.bio |

An analytical procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys) in human urine using HPLC-MS with N-Acetyl-S-(propyl-d7)-L-cysteine as the internal standard demonstrated excellent validation results. nih.gov The recovery for fortified urine samples ranged from 96% to 103%, with relative standard deviations of 6.4% or less. nih.gov The limit of detection for this method was approximately 0.01 µg/mL. nih.gov

Mechanistic Investigations of Biotransformation Pathways

Elucidation of Glutathione (B108866) S-Transferase-Mediated Conjugation Reactions

Glutathione S-transferases (GSTs) are a pivotal family of phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic xenobiotics. This process typically renders the compounds more water-soluble and facilitates their elimination from the body. The formation of mercapturic acids, which are N-acetylcysteine conjugates, is the terminal step in this major detoxification pathway.

The use of deuterated substrates like propyl-d7 derivatives allows researchers to meticulously trace the conjugation reaction. By introducing a xenobiotic containing a propyl-d7 group into a biological system, such as liver microsomes or in vivo models, the subsequent formation of Glutathione-S-(propyl-d7) can be monitored. This initial conjugate is then sequentially metabolized to cysteinylglycine-S-(propyl-d7), cysteine-S-(propyl-d7), and finally N-Acetyl-S-(propyl-d7)-L-cysteine. The deuterium (B1214612) label provides a clear and unambiguous signal in mass spectrometry-based analyses, enabling the differentiation of the xenobiotic-derived metabolite from endogenous molecules. This approach is instrumental in confirming the involvement of the GST pathway in the metabolism of specific propyl-containing compounds and in identifying the specific GST isozymes that may be involved.

Tracing Oxidative Metabolism of Propyl-Containing Xenobiotics using Deuterated Analogs

The substitution of hydrogen with deuterium can significantly influence the metabolic fate of a drug by altering the strength of the carbon-hydrogen bond. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond, a phenomenon that gives rise to the deuterium kinetic isotope effect (KIE). researchgate.net This effect can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, particularly those mediated by cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov

N-Acetyl-S-(propyl-d7)-L-cysteine serves as a stable metabolite that can be used to trace the upstream oxidative metabolism of xenobiotics containing a propyl-d7 moiety. By comparing the metabolic profile of a deuterated xenobiotic with its non-deuterated counterpart, researchers can gain insights into the sites and rates of oxidative metabolism. If deuteration at a specific position on the propyl group leads to a decreased rate of formation of certain oxidative metabolites and a corresponding increase in the excretion of N-Acetyl-S-(propyl-d7)-L-cysteine, it provides strong evidence that the deuterated position was a primary site of oxidative attack. This strategy of "metabolic switching" can be used to identify metabolically labile positions within a molecule. google.com

Table 1: Illustrative Metabolic Profile Shift with Deuteration

| Compound | Primary Metabolic Pathway | Key Metabolite(s) | Relative Formation Rate |

| Propyl-Xenobiotic | CYP450 Oxidation | Hydroxylated-Propyl-Xenobiotic | 100% |

| Propyl-d7-Xenobiotic | GST Conjugation | N-Acetyl-S-(propyl-d7)-L-cysteine | Increased |

| Propyl-d7-Xenobiotic | CYP450 Oxidation | Hydroxylated-Propyl-d7-Xenobiotic | Decreased (due to KIE) |

This table provides a generalized illustration of how deuteration can shift metabolic pathways. Actual results will vary depending on the specific xenobiotic and biological system.

Determination of Metabolic Fates and Deuterium Retention in Conjugate Formation

A key aspect of using deuterated analogs in metabolic studies is to confirm the retention of the deuterium label throughout the biotransformation process. In the context of N-Acetyl-S-(propyl-d7)-L-cysteine, it is crucial to verify that the propyl-d7 group remains intact from the initial exposure to the parent xenobiotic through to the final excreted mercapturic acid.

High-resolution mass spectrometry is the primary analytical tool for this purpose. By analyzing biological samples (e.g., urine, plasma) from subjects exposed to a propyl-d7-containing xenobiotic, the mass of the resulting N-acetyl-S-propyl-L-cysteine metabolite can be precisely measured. The detection of a mass corresponding to N-Acetyl-S-(propyl-d7)-L-cysteine confirms that the deuterium atoms were retained during the enzymatic steps of the mercapturic acid pathway. This confirmation is vital for the quantitative analysis of this metabolic route. Any loss of deuterium would indicate unexpected metabolic reactions occurring at the propyl group, providing further mechanistic insights. The predictable nature of deuterium retention makes such tracers reliable for pharmacokinetic studies. researchgate.net

Probing Enzyme Kinetics and Specificity in Xenobiotic Biotransformation Pathways

The kinetic isotope effect (KIE) resulting from deuteration is a powerful tool for investigating enzyme mechanisms and kinetics. nih.gov By incubating a 1:1 mixture of a deuterated and non-deuterated xenobiotic with metabolizing systems like liver microsomes, the relative rates of metabolism can be determined. researchgate.net

In the context of pathways leading to N-Acetyl-S-(propyl-d7)-L-cysteine, KIE studies can help differentiate between competing metabolic pathways. For instance, if a propyl-containing xenobiotic can be metabolized by both CYP450 oxidation and GST conjugation, deuteration of the propyl group would be expected to slow down the CYP450-mediated oxidation. researchgate.net This would likely lead to a greater proportion of the xenobiotic being shunted towards the GST conjugation pathway, resulting in a higher formation rate of N-Acetyl-S-(propyl-d7)-L-cysteine compared to its non-deuterated analog under competitive conditions.

Applications in Advanced Metabolomics and Metabolic Flux Analysis

Quantitative Profiling of Mercapturic Acid Metabolites in Experimental Models

Mercapturic acids (MAs) are N-acetyl-L-cysteine conjugates that represent the final products of a major detoxification pathway. nih.govchemrxiv.orgchemrxiv.org When organisms are exposed to electrophilic xenobiotics (foreign chemical compounds), these are often conjugated with endogenous glutathione (B108866), enzymatically processed, and ultimately excreted in urine as MAs. oup.comresearchgate.net The quantitative analysis of these urinary MAs serves as a reliable method for assessing exposure to various industrial and environmental chemicals. nih.govresearchgate.net

For accurate quantification, especially at low concentrations, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. tandfonline.com This technique requires a stable isotope-labeled internal standard that behaves identically to the analyte of interest during sample extraction, processing, and ionization in the mass spectrometer. scispace.comtandfonline.com N-Acetyl-S-(propyl-d7)-L-cysteine is specifically designed for this purpose, serving as an ideal internal standard for its non-labeled counterpart, N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys), which is a known biomarker for exposure to the industrial solvent 1-bromopropane (B46711). scbt.comnih.gov

In a typical liquid chromatography-mass spectrometry (LC-MS) analysis, a known amount of N-Acetyl-S-(propyl-d7)-L-cysteine is added to a urine sample. nih.gov The instrument is set to monitor the mass-to-charge ratio (m/z) for both the analyte and the standard. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a precise and accurate concentration can be determined. nih.gov This method corrects for any sample loss during preparation, ensuring high-quality data. oup.com

Table 1: Mass Spectrometry Parameters for Quantification of AcPrCys

Illustrative data for Selected Ion Monitoring (SIM) in negative ion mode for the analysis of the 1-bromopropane metabolite using its deuterated internal standard. nih.gov

| Compound | Abbreviation | Monitored Ion (m/z) | Role |

|---|---|---|---|

| N-acetyl-S-(n-propyl)-l-cysteine | AcPrCys | 204 | Analyte (Biomarker) |

| N-Acetyl-S-(propyl-d7)-L-cysteine | [d₇]-AcPrCys | 211 | Internal Standard |

Studies utilizing this method have demonstrated excellent recovery rates, often between 96% and 103%, with relative standard deviations below 7%, highlighting the robustness and reliability of using N-Acetyl-S-(propyl-d7)-L-cysteine for quantitative profiling. nih.gov

Stable Isotope Tracing for Elucidating Carbon and Deuterium (B1214612) Flow in Biological Pathways

Stable isotope tracing is a powerful methodology used to follow the metabolic fate of compounds within a biological system. scispace.comacs.org By introducing a molecule labeled with a heavy isotope like deuterium (²H), researchers can track the atoms from the parent compound as they are incorporated into various metabolites. nih.gov The deuterium label on N-Acetyl-S-(propyl-d7)-L-cysteine makes it a valuable tool, not as a precursor to be traced, but as a definitive endpoint standard for tracing studies involving deuterated xenobiotics.

For instance, to unequivocally confirm that a specific xenobiotic is metabolized via the mercapturic acid pathway, an experimental model can be administered a deuterium-labeled version of that xenobiotic (e.g., propyl-d7-bromide). The subsequent detection and quantification of the corresponding deuterated mercapturic acid, N-Acetyl-S-(propyl-d7)-L-cysteine, in the urine provides direct evidence of this metabolic transformation.

This approach was effectively used in a study on the antitumor agent caracemide, where a specifically deuterium-labeled analog was administered to rats. nih.gov The analysis of urinary metabolites allowed researchers to identify the origin of different parts of the resulting mercapturic acid, confirming that the drug acted as a source for the reactive intermediate methyl isocyanate in vivo. nih.gov This principle allows for the precise elucidation of bioactivation and detoxification pathways, showing how the deuterium flow from an administered compound is conserved through to its final excretory metabolite.

Assessment of Metabolic Perturbations Induced by Xenobiotic Exposure in Research Settings

Xenobiotic exposure can cause significant perturbations in an organism's normal metabolic state. nih.gov The analysis of urinary mercapturic acids provides a non-invasive window into these metabolic changes, specifically reflecting the body's efforts to detoxify and eliminate the foreign compound. chemrxiv.orgchemrxiv.org The use of N-Acetyl-S-(propyl-d7)-L-cysteine is crucial in research settings to accurately assess the extent of these perturbations.

By providing a reliable means of quantification, the deuterated standard allows researchers to measure the precise increase in a specific mercapturic acid metabolite following exposure to its parent xenobiotic. nih.gov For example, in occupational health research, investigators can compare the urinary levels of N-acetyl-S-(n-propyl)-l-cysteine in workers exposed to 1-bromopropane against a non-exposed control group. The use of N-Acetyl-S-(propyl-d7)-L-cysteine as the internal standard ensures that the observed differences are true metabolic changes and not artifacts of the analytical process.

Table 2: Research Application Example

Hypothetical data from a research study assessing metabolic perturbation from 1-bromopropane exposure, quantified using N-Acetyl-S-(propyl-d7)-L-cysteine as an internal standard.

| Experimental Group | Exposure Status | Mean Urinary AcPrCys Level (µg/mL) |

|---|---|---|

| Control Group | No known exposure | <0.01 (Below Limit of Detection) |

| Exposed Group | Occupational exposure to 1-bromopropane | 5.8 |

This precise quantification is vital for establishing dose-response relationships, understanding the capacity of detoxification pathways, and setting safety guidelines for chemical exposure.

Research on Biomarker Discovery and Validation for Exposure Assessment

Development of Analytical Strategies for Environmental and Occupational Exposure Biomarker Quantification

The accurate quantification of biomarkers in biological matrices like urine is fundamental to assessing human exposure to potentially toxic chemicals. N-Acetyl-S-(propyl-d7)-L-cysteine serves as an invaluable internal standard in the development and application of these analytical methods, particularly for its non-labeled counterpart, N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys), which is a biomarker for 1-bromopropane (B46711) exposure. nih.govnih.gov

Analytical procedures, such as high-pressure liquid chromatography-mass spectrometry (HPLC-MS), have been specifically developed for the detection of AcPrCys in human urine. nih.gov In these methods, urine samples are first prepared using techniques like solid-phase extraction (SPE) to isolate the analyte of interest. nih.gov During the analysis, a known quantity of N-Acetyl-S-(propyl-d7)-L-cysteine is added to the sample. Because it is chemically identical to the target biomarker (AcPrCys) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during extraction, chromatography, and ionization, but can be distinguished by the mass spectrometer. medchemexpress.comnih.gov This allows for precise quantification by correcting for any analyte loss during sample preparation and analysis.

Methods using electrospray ionization (ESI) in the negative ion mode with selected ion monitoring (SIM) have been established. For these, the mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) for the target biomarker and the internal standard. For instance, m/z 204 is monitored for AcPrCys, while m/z 211 is monitored for the deuterated internal standard, N-Acetyl-S-(propyl-d7)-L-cysteine. nih.gov The use of such stable isotope-labeled internal standards is a hallmark of robust and reliable biomonitoring methods, enabling high-throughput analysis with excellent sensitivity and specificity for large-scale environmental and occupational health studies. unimi.it

Table 1: Analytical Parameters for Biomarker Quantification Using N-Acetyl-S-(propyl-d7)-L-cysteine

| Parameter | Description | Source |

|---|---|---|

| Analytical Technique | High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS) | nih.gov |

| Sample Preparation | Solid Phase Extraction (SPE) with C18 columns | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Analyte Ion (AcPrCys) | m/z 204 | nih.gov |

| Internal Standard Ion (N-Acetyl-S-(propyl-d7)-L-cysteine) | m/z 211 | nih.gov |

| Limit of Detection (LOD) | Approximately 0.01 µg/mL AcPrCys in urine | nih.gov |

Role of N-Acetyl-S-(propyl-d7)-L-cysteine in Validating Biomarker Assays in Preclinical Models

Before an analytical method can be used for biomonitoring studies, it must undergo rigorous validation to ensure its accuracy, precision, and reliability. N-Acetyl-S-(propyl-d7)-L-cysteine plays a crucial part in this validation process. In preclinical studies, often involving animal models, this compound helps to confirm that the assay can accurately measure the biomarker of interest under various conditions. oup.com

Validation procedures often involve fortifying blank urine samples with known concentrations of the target analyte (AcPrCys) and the internal standard (N-Acetyl-S-(propyl-d7)-L-cysteine). nih.gov The analysis of these fortified samples demonstrates the method's ability to recover the analyte. Studies have shown that for AcPrCys, recovery from urine samples fortified at multiple concentration levels (from 0.625 to 10 µg/ml) ranged between 96% and 103%, with relative standard deviations of 6.4% or less. nih.gov This high level of recovery and precision confirms the method's accuracy and is a critical step in its validation.

Furthermore, N-Acetyl-S-(propyl-d7)-L-cysteine is used in preclinical exposure studies with animal models, such as rats exposed to 1-bromopropane by inhalation. oup.com In these studies, the deuterated compound is essential for accurately quantifying the dose-dependent formation of the AcPrCys biomarker in urine. This allows researchers to establish a clear relationship between exposure levels and biomarker concentrations, which is fundamental for validating the biomarker's utility in assessing exposure. oup.com These preclinical data provide the foundation for applying the biomarker assay in human population studies. oup.comnist.gov

Table 2: Assay Validation Data Using Fortified Samples

| Fortification Level (µg/mL) | Demonstrated Recovery | Relative Standard Deviation (RSD) | Source |

|---|---|---|---|

| 0.625 - 10 | 96% - 103% | ≤ 6.4% | nih.gov |

Mechanistic Insights into Biomarker Formation and Elimination Kinetics in Experimental Systems

Understanding how a chemical is absorbed, distributed, metabolized, and excreted by the body is crucial for interpreting biomarker data. N-Acetyl-S-(propyl-d7)-L-cysteine aids researchers in elucidating the mechanistic pathways of biomarker formation and the kinetics of their elimination. The formation of mercapturic acids, such as AcPrCys, is a major detoxification pathway for electrophilic chemicals. researchgate.net This process begins with the conjugation of the chemical or its reactive metabolite with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). researchgate.net This conjugate is then sequentially broken down and acetylated to form a mercapturic acid, which is ultimately excreted in the urine. researchgate.netnih.gov

Studies on the metabolism of 1-bromopropane confirm that it undergoes debromination and is metabolized via this mercapturic acid pathway, leading to the excretion of AcPrCys in urine. nih.gov The use of N-Acetyl-S-(propyl-d7)-L-cysteine as an internal standard in animal studies allows for precise measurement of the urinary AcPrCys metabolite over time following exposure. oup.com

Research in rat models has provided key insights into the elimination kinetics of AcPrCys. Following inhalation exposure to 1-bromopropane, the elimination of the AcPrCys biomarker appeared to be biphasic, with detectable levels remaining in the urine for up to eight days after exposure ended. oup.com This demonstrates a relatively long biological half-life for the metabolite compared to the parent compound, which is a desirable characteristic for an exposure biomarker. Human studies have further confirmed a strong, statistically significant correlation between the concentration of 1-BP in the air and the levels of AcPrCys in the urine of exposed workers, solidifying its role as an effective biomarker of exposure. nih.gov

Emerging Research Areas and Methodological Advancements

Integration with Proteomics for Thiol-Modified Protein Characterization using Isotopic Labeling

The characterization of post-translational modifications on protein cysteine residues is a central theme in redox biology and proteomics. Isotopic labeling is a cornerstone of quantitative mass spectrometry-based proteomics, and deuterated compounds like N-Acetyl-S-(propyl-d7)-L-cysteine are integral to these methodologies. In this context, stable isotope labeling allows for the differentiation and quantification of proteins and peptides from different samples.

General strategies in redox proteomics often involve the use of thiol-reactive probes that are isotopically light or heavy. nih.gov When analyzing protein digests, peptides containing modified thiols will appear as peak pairs in the mass spectrometer, separated by the mass difference between the light and heavy isotopic labels. nih.gov This approach not only identifies proteins with sensitive thiol groups but can also pinpoint the specific cysteine residue(s) that are modified. nih.gov

N-Acetyl-S-(propyl-d7)-L-cysteine serves as a deuterium-labeled version of its lighter counterpart, N-Acetyl-S-propyl-L-cysteine. medchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) into such molecules makes them ideal tracers for quantification during research and development. medchemexpress.com Techniques like Isotope-Coded Affinity Tag (ICAT) rely on reagents that alkylate cysteine residues, tagging them with stable isotopes for quantitative analysis by mass spectrometry. researchgate.net The use of such labeled compounds enables the selective isolation and analysis of cysteine-containing peptides from complex protein mixtures, reducing sample complexity and enhancing analytical precision. researchgate.net

Table 1: Approaches in Thiol-Modified Proteomics

| Method | Description | Role of Isotopic Labeling |

|---|---|---|

| Isotope-Coded Affinity Tag (ICAT) | Utilizes a reagent that reacts specifically with cysteine residues and exists in isotopically light and heavy forms. | Allows for relative quantification of cysteine-containing peptides between two different samples (e.g., control vs. treated). researchgate.net |

| General Thiol Trapping | Unmodified protein thiols are alkylated with a specific probe. The loss of signal from this probe indicates that the thiol group has been modified. | Enables screening for all protein thiols that are sensitive to modification under particular biological conditions. nih.gov |

| Quantitative Analysis | Deuterated standards are used as tracers in mass spectrometry. | N-Acetyl-S-(propyl-d7)-L-cysteine acts as a heavy-labeled standard for precise quantification. medchemexpress.com |

Development of Novel Isotope-Labeled Standards for Comprehensive Metabolite Coverage

In the field of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological sample, accuracy and comprehensiveness are paramount. Isotope-labeled compounds are critical for achieving this, serving as internal standards to correct for variations during sample preparation and analysis.

N-Acetyl-S-(propyl-d7)-L-cysteine is explicitly used as a stable isotope-labeled analytical standard. lgcstandards.comlgcstandards.com Its primary application is as an internal standard for clinical mass spectrometry, particularly in the analysis of amino acids and peptides. medchemexpress.com The use of such standards is a key practice in developing reliable analytical methods, as exemplified by the creation of standard reference materials (SRMs) for metabolites in biological fluids like urine. nist.gov For instance, the US National Institute of Standards and Technology (NIST) provides SRMs where certified values for analytes are established using advanced analytical methods, often relying on isotope-labeled internal standards for quantification. nist.gov

The compound is also identified as a labeled metabolite of 1-bromopropane (B46711), highlighting its utility in tracking the metabolic fate of specific xenobiotics. scbt.com Furthermore, related non-deuterated N-acetyl-cysteine conjugates, such as N-acetyl-S-(propyl)-cysteine sulfoxide, have been identified as potential urinary biomarkers for the intake of specific foods like onions, demonstrating the importance of this class of compounds in metabolomics research. arxiv.org

Table 2: Characteristics of N-Acetyl-S-(propyl-d7)-L-cysteine as an Analytical Standard

| Property | Value/Description | Source |

|---|---|---|

| Chemical Formula | C₈H₈D₇NO₃S | scbt.com |

| Molecular Weight | 212.32 | scbt.com |

| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |

| Application | Stable Isotope Labelled Analytical Standard | lgcstandards.comlgcstandards.com |

| Research Area | Internal Standard for Clinical Mass Spectrometry | medchemexpress.com |

| Storage Temperature | -20°C | lgcstandards.comlgcstandards.com |

Automation and Miniaturization of Analytical Procedures for High-Throughput Research

The increasing complexity and sample load in proteomics and metabolomics necessitate a move towards automation and miniaturization. These advancements enable high-throughput screening (HTS) and analysis, reducing costs, sample consumption, and analysis time while improving reproducibility. researchgate.net

High-throughput process development is driven by laboratory automation, miniaturization, and parallelization, which empower researchers to screen numerous experimental conditions rapidly. researchgate.netconsensus.app In chemical proteomics, where compounds like N-Acetyl-S-(propyl-d7)-L-cysteine are used, sample preparation can be a time-consuming bottleneck. nih.gov The automation of these workflows using robotics is a significant technological opportunity to accelerate discoveries. nih.gov An automated system can handle the precise and reproducible execution of multi-step protocols, including accurate pipetting, temperature control, and the handling of protein precipitates, which is crucial for the validity of scientific results. nih.gov

The development of automated HTS techniques, such as those using liquid-handling stations and microfluidics, allows for thousands of experiments to be performed per day. researchgate.net This is directly applicable to the analytical workflows where N-Acetyl-S-(propyl-d7)-L-cysteine is employed as an internal standard. An automated system can process biological samples to produce a stable peptide or metabolite mixture that is ready for mass spectrometry injection, streamlining the entire analytical process from sample to data. nih.gov

Computational Chemistry and Modeling for Predicting Metabolic Pathways of Deuterated Compounds

The substitution of hydrogen with its heavier isotope, deuterium, can significantly impact the metabolic fate of a compound. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (DKIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, breaking a C-D bond during a metabolic reaction requires more energy, which can slow down the rate of that specific metabolic step. nih.gov

Computational chemistry and molecular modeling are powerful tools for investigating and predicting these effects. Quantum chemical methods can be used to calculate how deuteration alters molecular geometries and the energies of chemical bonds, including those involved in hydrogen bonding interactions. ajchem-a.commdpi.com Such calculations can help predict changes in metabolic pathways, a phenomenon sometimes referred to as "metabolic shunting," where deuteration slows one metabolic route, causing the compound to be processed through alternative pathways. nih.gov

For example, computational studies can model the interaction between a deuterated molecule and an enzyme's active site to predict the magnitude of the DKIE. nih.gov These predictive models are invaluable in drug discovery and toxicology, as they can help in designing molecules with improved pharmacokinetic properties or in understanding the metabolic pathways of xenobiotics. informaticsjournals.co.in The insights gained from such computational approaches complement experimental data from metabolomics studies that use standards like N-Acetyl-S-(propyl-d7)-L-cysteine to trace metabolic pathways. whiterose.ac.uk

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| N-Acetyl-S-(propyl-d7)-L-cysteine |

| N-Acetyl-S-propyl-L-cysteine |

| N-Acetyl-S-(n-propyl)-L-cysteine |

| Creatinine-d3 |

| 1-bromopropane |

| N-acetyl-S-(propyl)-cysteine sulfoxide |

| N-acetyl-S-(2-carboxypropyl)-cysteine |

| Cysteine |

| N-acetyl-l-cysteine (NAC) |

| Glutathione (B108866) |

| Nicotinamide |

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-Acetyl-S-(propyl-d7)-L-cysteine?

Synthesis typically involves deuterated propyl group incorporation via nucleophilic substitution or Michael addition reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl S-methyl derivatives) are synthesized under anhydrous conditions, followed by deprotection and acetylation . Characterization requires 1H/13C NMR to confirm deuteration (absence of proton signals in the propyl-d7 region) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 266.15 ± 0.01) . Purity (>95%) should be validated via reverse-phase HPLC with UV detection at 210 nm .

Q. How is N-Acetyl-S-(propyl-d7)-L-cysteine quantified in biological matrices?

Solid-phase extraction (SPE) coupled with LC-MS/MS is the gold standard. For urine samples, C18 columns and isotopically labeled internal standards (e.g., N-Acetyl-S-(propyl-d7)-L-cysteine-d3) are used to minimize matrix effects. Detection limits (LLOD) for similar mercapturic acids range from 0.5–15 µg/L, depending on ionization efficiency . Method validation should include spike-recovery tests (85–115% recovery) and inter-day precision (<15% RSD) .

Q. What is the role of N-Acetyl-S-(propyl-d7)-L-cysteine as a biomarker in toxicological studies?

It serves as a specific biomarker for exposure to propylating agents (e.g., acrylamide derivatives). In urine, its presence correlates with metabolic detoxification pathways involving glutathione conjugation. For example, deuterated analogs improve quantification accuracy in cohort studies by distinguishing endogenous vs. exogenous exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite levels between in vitro and in vivo models for N-Acetyl-S-(propyl-d7)-L-cysteine?

Discrepancies often arise from differences in enzymatic activity (e.g., GST isoforms) or compartmentalization. To address this:

- Use knockout/transgenic models to isolate metabolic pathways.

- Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific distribution .

- Validate findings with cross-species comparisons (e.g., human hepatocytes vs. rodent models) .

Q. What deuterium isotope effects are observed in the metabolic processing of N-Acetyl-S-(propyl-d7)-L-cysteine?

Deuteration at the propyl group reduces metabolic oxidation rates due to kinetic isotope effects (KIE). For example, CYP450-mediated oxidation of the deuterated propyl chain is 2–3× slower than non-deuterated analogs, altering urinary excretion kinetics . Researchers must adjust dosing regimens in tracer studies to account for prolonged half-lives .

Q. How can methodological variability in biomarker validation studies be minimized?

- Standardize pre-analytical factors (e.g., urine collection protocols, storage at −80°C to prevent degradation).

- Use consensus guidelines (e.g., NHANES protocols) for analytical workflows, including batch correction and creatinine normalization .

- Implement multi-laboratory proficiency testing to harmonize LC-MS/MS parameters (e.g., collision energy, dwell times) .

Q. What advanced techniques elucidate the metabolic pathways of N-Acetyl-S-(propyl-d7)-L-cysteine in heterogeneous tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.